N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2548978-16-9
VCID: VC11829857
InChI: InChI=1S/C14H17N3OS/c1-10-8-13(17-14(16-10)19-3)15-9-11-6-4-5-7-12(11)18-2/h4-8H,9H2,1-3H3,(H,15,16,17)
SMILES: CC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2OC
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37 g/mol

N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

CAS No.: 2548978-16-9

Cat. No.: VC11829857

Molecular Formula: C14H17N3OS

Molecular Weight: 275.37 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine - 2548978-16-9

Specification

CAS No. 2548978-16-9
Molecular Formula C14H17N3OS
Molecular Weight 275.37 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine
Standard InChI InChI=1S/C14H17N3OS/c1-10-8-13(17-14(16-10)19-3)15-9-11-6-4-5-7-12(11)18-2/h4-8H,9H2,1-3H3,(H,15,16,17)
Standard InChI Key DDKAVSLXYOERKV-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2OC
Canonical SMILES CC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₄H₁₇N₃OS) features a pyrimidine core substituted at three positions:

  • C2: A methylsulfanyl (-SMe) group, which enhances lipophilicity and potential hydrogen-bonding interactions .

  • C6: A methyl (-CH₃) group, contributing to steric effects and metabolic stability.

  • N4: A (2-methoxyphenyl)methyl substituent, introducing aromaticity and electron-donating properties via the methoxy group.

The methoxy group at the ortho position of the benzyl moiety may influence conformational flexibility and target binding compared to para-substituted analogs .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight275.37 g/mol
Molecular FormulaC₁₄H₁₇N₃OS
CAS Number2548978-16-9

Experimental data on melting point, boiling point, and solubility remain unreported, but analogous pyrimidines typically exhibit moderate water solubility (0.1–10 mg/mL) and logP values of 2–4, suggesting moderate lipophilicity .

Synthesis and Structural Analogues

Structural Analogues and Modifications

  • N-[(4-Methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine (CAS 2877632-85-2): Differs in the methoxy group’s position (para vs. ortho) and an additional N-methyl group . Such substitutions impact target selectivity, as para-substituted analogs show higher affinity for dihydrofolate reductase (DHFR) in some studies .

  • Pyrido[2,3-d]pyrimidines: Fused-ring analogs demonstrate potent DHFR inhibition, with IC₅₀ values in the nanomolar range . For instance, compound 1 in (5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine) inhibits DHFR with a Kₐ of 0.8 nM .

Research Gaps and Future Directions

Despite structural similarities to bioactive compounds, N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine remains understudied. Critical research needs include:

  • Synthetic Optimization: Developing scalable routes with >70% yield and minimal byproducts.

  • In Vitro Screening: Evaluating potency against DHFR, NOS, and kinases.

  • ADME Profiling: Assessing permeability (e.g., Caco-2 assays) and metabolic stability in hepatic microsomes .

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